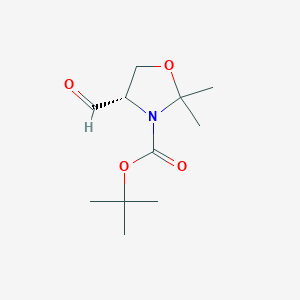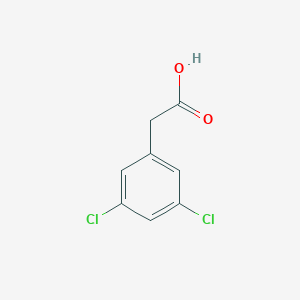
2-(3,5-Dichlorophenyl)acetic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(3,5-Dichlorophenyl)acetic acid involves several chemical reactions, highlighting the compound's versatility in organic synthesis. One notable method includes the transformation of azlactones derived from chlorinated vanillin into α-acetoxy propenoic acid with a trans extended side acid side chain conformation, as demonstrated through X-ray crystallography and nuclear magnetic resonance (NMR) methods (Haasbroek, Oliver, & Carpy, 1998).
Molecular Structure Analysis
The molecular structure of related compounds showcases extensive hydrogen bonding, involving carboxylic acid functional groups and acetic acid moieties. For example, the crystal structure analysis of 3,4-Diphenylpyrrole-2,5-dicarboxylic acid acetic acid disolvate reveals hydrogen bonds forming one-dimensional structures, indicating a complex interaction network (Prayzner, Ojadi, Golen, & Williard, 1996).
Chemical Reactions and Properties
The reactivity of dichloroacetic acid derivatives with 1-alkenes in the presence of dichlorotris(triphenylphosphine)ruthenium(II) highlights a convenient route to chlorinated γ-butyrolactones, showcasing the chemical versatility of chlorinated acetic acids (Matsumoto, Nakano, Ohkawa, & Nagai, 1978).
Physical Properties Analysis
The anhydrous tryptaminium salts of isomeric dichlorophenoxyacetic acids demonstrate one-dimensional hydrogen-bonded chain structures, differing in cation-anion conformations and interaction modes. This variation indicates the influence of molecular structure on physical properties (Smith & Lynch, 2015).
Chemical Properties Analysis
Vibrational spectroscopic investigations, such as FT-IR and FT-Raman, combined with computational analysis (HF and DFT), provide insights into the chemical properties of chlorophenoxy acetic acids. These studies reveal the impact of chlorine atoms on the phenyl structure and analyze vibrational patterns related to the acetic acid moiety, offering a comprehensive understanding of the compound's chemical behavior (Karthikeyan, Prince, Ramalingam, & Periandy, 2014).
Wissenschaftliche Forschungsanwendungen
Organotin compounds derived from similar acids, such as 2-(2,6-dichlorophenyl)aminophenyl-acetic acid, have shown promising antibacterial and antifungal activities, as reported in a study titled "Synthesis, Spectroscopic Characterization and Biological Studies of Organotin Derivatives of 2- (2,6-dichlorophenyl)aminophenylaceticacid" (Bhatti et al., 2000).
A study titled "Structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid" revealed the crystalline structure of a related compound, which helps in understanding the molecular behavior of similar acetic acid derivatives (Haasbroek et al., 1998).
The study "Uptake and Translocation of 2,4-D-1-14C in Parrotfeather" investigated the effects of a similar compound, 2,4-D-1-14C, on plant growth, indicating the potential use of these compounds in agricultural research (Sutton & Bingham, 1970).
The research paper "2,4-D causes oxidative stress induction and apoptosis in human dental pulp stem cells (hDPSCs)" examined the impact of 2,4-D, a related herbicide, on human cells, contributing to understanding its safety and environmental impact (Mahmoudinia et al., 2019).
A study titled "Imprinted polymer-based sensor system for herbicides using differential-pulse voltammetry on screen-printed electrodes" developed a sensor system for detecting similar herbicides, showcasing the application in environmental monitoring (Kröger et al., 1999).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3,5-dichlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERINLRFXYGZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199667 | |
| Record name | Benzeneacetic acid, 3,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichlorophenyl)acetic acid | |
CAS RN |
51719-65-4 | |
| Record name | 3,5-Dichlorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51719-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 3,5-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051719654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 3,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,5-dichlorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid]](/img/structure/B30967.png)
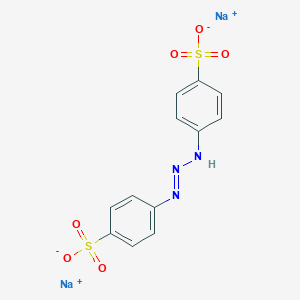
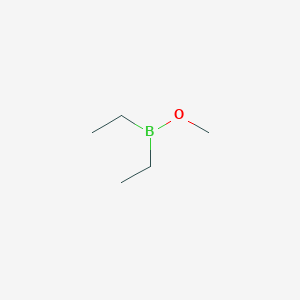
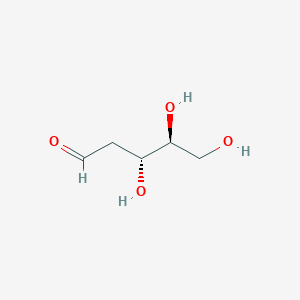


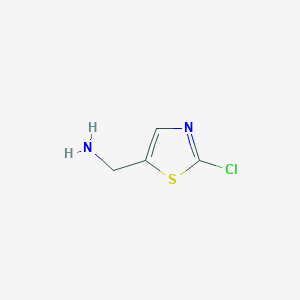
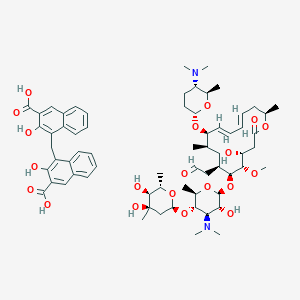


![1,3,4,6-Tetraacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B30993.png)
